molecular formula C9H10Br2O2 B2575418 3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione CAS No. 56813-61-7

3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione

Cat. No. B2575418
CAS RN: 56813-61-7
M. Wt: 309.985
InChI Key: ZTVHTPMZYCHYIA-UHFFFAOYSA-N
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Description

3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione is a chemical compound with the molecular formula C9H10Br2O2 and a molecular weight of 309.98 . It is a derivative of bicyclo[3.3.1]nonane-2,6-dione .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research . For instance, one study describes the synthesis of 1,5- or 3,7-unsubstituted derivatives of the title dilactams . Another study mentions the preparation of 3,3,7,7-tetramethyl-2,6-dimethylenebicyclo[3.3.1]nonane by methylation of bicyclo[3.3.1]nonane-2,6-dione followed by a Wittig reaction .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . For example, one study discusses the hydrogen bonding generated self-assembly as a heterochiral infinite diagonal zigzag tape found in the crystal of a related compound .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For instance, one research mentions the photochemical rearrangement of bicyclo[3,3,1]nona-3,7-diene-2,6-diones to the triasteranedione by successive 1,2-acyl shifts and to a dihydrocoumarin by a 1,5-acyl shift .

Scientific Research Applications

Crystal Structure and Phase Changes

3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione has been a subject of study for its unique crystal structures and phase changes. The crystal structures of this compound and its derivatives have been explored, revealing a transition to a face-centered-cubic orientationally disordered phase near 363 K. The detailed study of these phase changes provides insights into the molecular packing in the solid state, with the molecules adopting a chair-chair conformation (Brunelli et al., 2007).

Supramolecular Chemistry

The compound's derivatives have been noted for their chiral cavities, reminiscent of Tröger's base, a well-known molecule in supramolecular chemistry. This similarity has led to the exploration of these compounds for use in the field of supramolecular chemistry, particularly due to their potential for forming chiral molecular clefts (Turner & Harding, 2005).

Stereochemistry and Chiroptical Properties

The stereochemistry and chiroptical properties of derivatives of this compound have been extensively studied. This includes research into enantiomerically pure unsaturated derivatives, exploring their molecular geometry and the impact of different substituents on their chiroptical properties. These studies are crucial for understanding the stereochemical complexity and the potential applications of these compounds in chiral recognition and other areas (Stončius et al., 2015).

Photochemical Transformations

The photochemistry of certain derivatives has been investigated, particularly focusing on the UV-induced transformation of trans-trans to cis-cis isomers. This transformation involves complex intramolecular reactions and provides valuable insights into the reactivity and stability of these compounds under specific conditions (Averina et al., 2001).

properties

IUPAC Name

3,7-dibromobicyclo[3.3.1]nonane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O2/c10-6-2-4-1-5(9(6)13)3-7(11)8(4)12/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVHTPMZYCHYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C(=O)C1CC(C2=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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